![molecular formula C20H26N6O2 B274383 N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine, also known as EHT 1864, is a small molecule inhibitor of Rho GTPases. Rho GTPases are a group of signaling proteins that play a crucial role in a variety of cellular processes, including cell migration, cell division, and gene expression. EHT 1864 has been shown to inhibit the activity of Rho GTPases and has potential applications in scientific research.
Mécanisme D'action
N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine 1864 inhibits the activity of Rho GTPases by binding to a specific site on these proteins and preventing them from interacting with their downstream effectors. Rho GTPases are involved in a variety of cellular processes, including the regulation of the actin cytoskeleton, which is crucial for cell migration and cell division. By inhibiting Rho GTPases, this compound 1864 can disrupt these processes and provide insight into the role of Rho GTPases in cellular signaling.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting Rho GTPases, it has been shown to reduce the activity of downstream effectors, such as ROCK and mDia, which are involved in the regulation of the actin cytoskeleton. This compound 1864 has also been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine 1864 in lab experiments include its specificity for Rho GTPases and its ability to inhibit downstream effectors. This allows researchers to study the role of Rho GTPases in cellular processes without the interference of other signaling pathways. However, the limitations of using this compound 1864 include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for the study of N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine 1864. One area of interest is the development of more potent and selective inhibitors of Rho GTPases. Another area of interest is the use of this compound 1864 in the study of cancer biology, particularly in the development of new cancer therapies. Finally, the role of Rho GTPases in neurological disorders, such as Alzheimer's disease, is an area of ongoing research, and this compound 1864 may have potential applications in this field.
Méthodes De Synthèse
The synthesis of N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine 1864 involves several steps, including the synthesis of the key intermediate 3-ethoxy-4-hydroxybenzyl alcohol, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the tetrazole ether. The final step involves the reaction of the tetrazole ether with N,N-dimethylethylenediamine to form this compound 1864.
Applications De Recherche Scientifique
N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine 1864 has potential applications in scientific research, particularly in the study of Rho GTPase signaling pathways. It has been shown to inhibit the activity of Rho GTPases, which are involved in a variety of cellular processes. By inhibiting Rho GTPases, this compound 1864 can be used to study the role of these proteins in cellular processes, such as cell migration and cell division.
Propriétés
Formule moléculaire |
C20H26N6O2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H26N6O2/c1-4-27-19-14-16(15-21-12-13-25(2)3)10-11-18(19)28-20-22-23-24-26(20)17-8-6-5-7-9-17/h5-11,14,21H,4,12-13,15H2,1-3H3 |
Clé InChI |
JIKSJOUFKNYQDC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCN(C)C)OC2=NN=NN2C3=CC=CC=C3 |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNCCN(C)C)OC2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



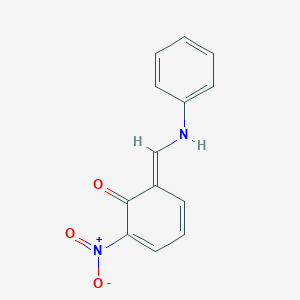
![(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274301.png)
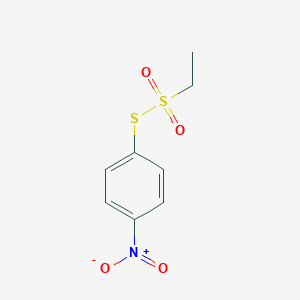
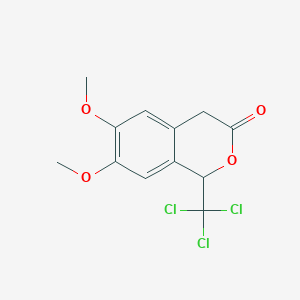
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)
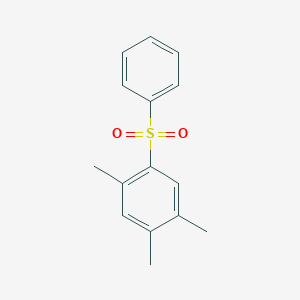
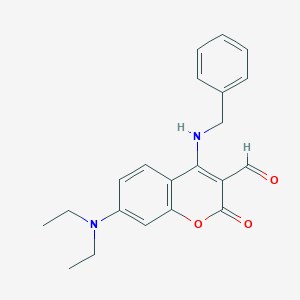
![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)
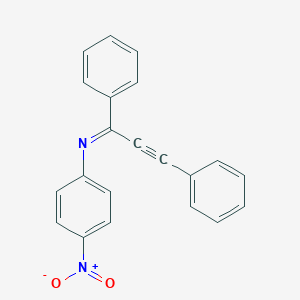
![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)


![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)